molecular formula C10H6ClN3O3 B8576397 2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine

2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine

Cat. No. B8576397
M. Wt: 251.62 g/mol
InChI Key: SHGODQROPZFTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C10H6ClN3O3 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)oxy-2-nitropyridine

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-7(3-4-12-9)17-8-1-2-10(13-6-8)14(15)16/h1-6H

InChI Key

SHGODQROPZFTNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-nitropyridine (1 g, 4.93 mmol) was dissolved in DMF (32 ml) and cooled to 0° C. Cesium carbonate (2.408 g, 7.39 mmol) was added, followed by 2-chloro-4-hydroxypyridine (0.702 g, 5.42 mmol). The mixture was stirred in an 80° C. oil bath for 24 hours. The reaction mixture was then cooled to RT, diluted with ethyl acetate (150 mL), washed with water (2×100 mL) and brine (50 mL), dried (MgSO4), evaporated under reduced pressure and purified via silica gel chromatography (ethyl acetate-hexanes) to yield 2-chloro-4-(6-nitropyridin-3-yloxy)pyridine as a clear oil (0.540 g, 44% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.62 (d, 1H), 8.41 (m, 2H), 8.06 (d, 1H), 7.37 (d, 1H), 7.23 (dd, 1H); MS (ESI) m/z: 252.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
2.408 g
Type
reactant
Reaction Step Two
Quantity
0.702 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-nitropyridine (15 g, 73.9 mmol) in DMF (300 mL) was sparged with Ar, treated with Cs2CO3 (48.2 g, 148 mmol) and 2-chloro-4-hydroxypyridine (10.53 g, 81 mmol), sparged again with Ar and heated at 85° C. overnight. The mixture was cooled to RT, filtered through a bed of silica gel, washed thoroughly with EtOAc, and the filtrate treated with 5% LiCl and stirred overnight. The layers were separated, the aqueous layer extracted with additional EtOAc (4×) and the combined organics were dried over Na2SO4 and concentrated to dryness. The residue was dissolved in EtOAc, treated with 5% LiCl, stirred for 1 h, the layers separated and the aqueous layer extracted with EtOAc (3×). The combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex). The material was suspended in MTBE, sonicated and the resulting solid collected via filtration to afford 2-chloro-4-((6-nitropyridin-3-yl)oxy)pyridine (6.06 g, 33%). 1H NMR (400 MHz, DMSO-d6): δ 8.62 (d, J=2.4, 1H), 8.43-8.39 (m, 2H), 8.06 (dd, J=8.8, 2.8 Hz, 1H), 7.36 (d, J=2.0 Hz, 1H), 7.23 (dd, J=5.6, 2.0 Hz, 1H); MS (ESI) m/z: 252.0 (M+H+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
Quantity
10.53 g
Type
reactant
Reaction Step Two

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